molecular formula C17H25BO5 B1586918 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester CAS No. 480438-74-2

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester

Cat. No. B1586918
CAS RN: 480438-74-2
M. Wt: 320.2 g/mol
InChI Key: UPAKXEPDVAHKPP-UHFFFAOYSA-N
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Description

“3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C17H25BO5 . It is also known as “tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate”. This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The linear formula of this compound is C6H4OCOOC(CH3)3C2BO2(CH3)4 . It has a molecular weight of 320.19 .


Chemical Reactions Analysis

This compound is often used in the Suzuki–Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

This compound has a melting point of 84-88 °C (lit.) .

Scientific Research Applications

Organic Synthesis Techniques

A significant application of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester is in the synthesis of tert-butyl esters via palladium-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. This process achieves up to 94% yields, demonstrating its efficiency and broad substrate compatibility, including benzenes, pyridines, and quinolines (Xinjian Li et al., 2014). Additionally, it plays a role in the activation of alkenylboronic esters to nucleophilic addition and electrophilic trapping with carbonyl groups, highlighting its versatility in creating complex molecules (E. Fernández & S. González, 2022).

Functional Materials Development

Unexpectedly, simple arylboronic esters have been discovered to exhibit long-lived room-temperature phosphorescence (RTP) in the solid state. Theoretical calculations revealed that phenylboronic acid pinacol ester undergoes an out-of-plane distortion in the excited state, contributing to its phosphorescence. This finding suggests potential applications in developing phosphorescent materials without heavy atoms or carbonyl groups (Yoshiaki Shoji et al., 2017).

Biodegradable Polymers

Oxidation-responsive aliphatic polycarbonates, derived from phenylboronic pinacol ester, represent a promising direction in the development of functional biodegradable polymers. These materials can undergo controlled degradation in the presence of hydrogen peroxide, showcasing their potential in biomedical applications and environmentally friendly materials (Fang-Yi Qiu et al., 2017).

Safety and Hazards

This compound is classified as a non-combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAKXEPDVAHKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378794
Record name 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480438-74-2
Record name 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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